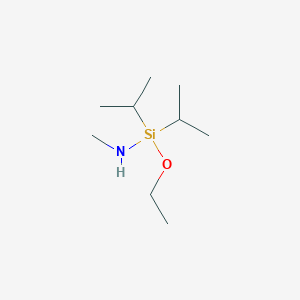
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a benzyl group, a methyl group, and a 2,4,6-triphenylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane typically involves the reaction of a chlorophosphine with an organometallic reagent. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. For example, the reaction of benzyl chloride with methylmagnesium bromide followed by the addition of 2,4,6-triphenylphenylmagnesium bromide can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic centers in other molecules. This coordination ability is crucial for its role in catalysis and the formation of metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Methyl-diphenylphosphine: A phosphine compound with one methyl group and two phenyl groups attached to the phosphorus atom.
Benzyl-diphenylphosphine: A phosphine compound with one benzyl group and two phenyl groups attached to the phosphorus atom.
Uniqueness
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is unique due to the presence of the 2,4,6-triphenylphenyl group, which provides steric hindrance and influences the compound’s reactivity and coordination properties. This structural feature distinguishes it from other similar phosphine compounds and contributes to its specific applications in catalysis and material synthesis .
Eigenschaften
CAS-Nummer |
881407-34-7 |
|---|---|
Molekularformel |
C32H27P |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
benzyl-methyl-(2,4,6-triphenylphenyl)phosphane |
InChI |
InChI=1S/C32H27P/c1-33(24-25-14-6-2-7-15-25)32-30(27-18-10-4-11-19-27)22-29(26-16-8-3-9-17-26)23-31(32)28-20-12-5-13-21-28/h2-23H,24H2,1H3 |
InChI-Schlüssel |
LHPBAHXUVWMQHF-UHFFFAOYSA-N |
Kanonische SMILES |
CP(CC1=CC=CC=C1)C2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)

![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)






